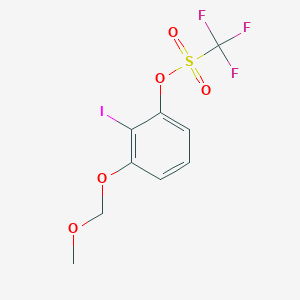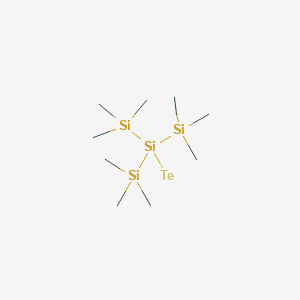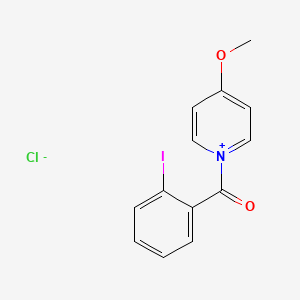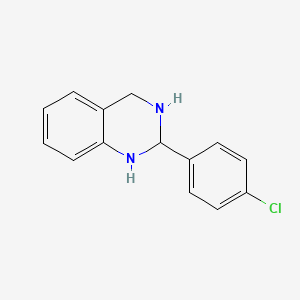
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with substituted aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, hydrazides, and aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound may utilize multi-step synthesis processes that ensure high yield and purity. These methods often involve the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
化学反应分析
Types of Reactions: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit significant biological activities .
科学研究应用
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell inhibition .
相似化合物的比较
- Quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-quinazoline
Comparison: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits enhanced inhibitory effects on certain enzymes and receptors, making it a valuable compound for drug development .
属性
CAS 编号 |
154220-98-1 |
|---|---|
分子式 |
C14H13ClN2 |
分子量 |
244.72 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-8,14,16-17H,9H2 |
InChI 键 |
BCHYIVDIHGVKHC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
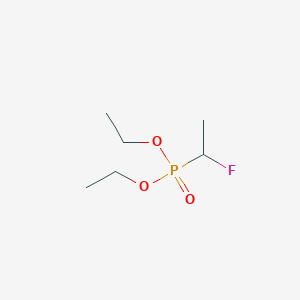

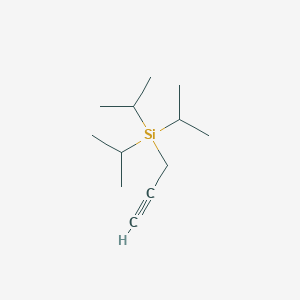
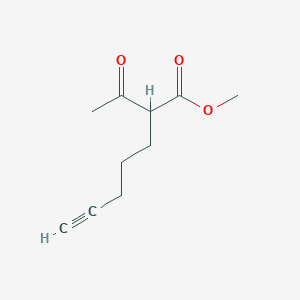
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
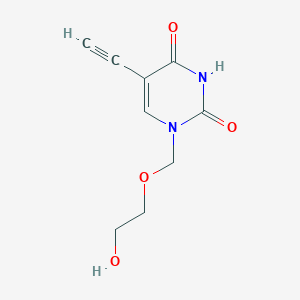
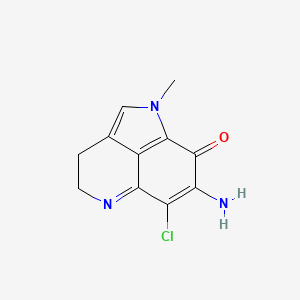
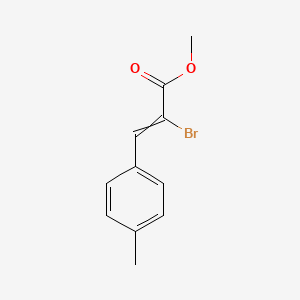
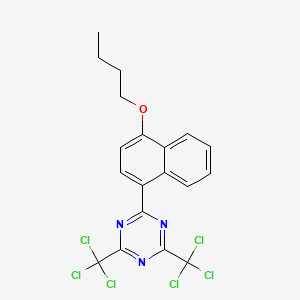
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
